molecular formula C6H4BrN3O B11791359 2-Amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile

2-Amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile

Katalognummer: B11791359
Molekulargewicht: 214.02 g/mol
InChI-Schlüssel: XUBGGUQVXHJGAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridones. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, a carbonitrile group, and a keto group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of 3-carbamoylchromones with cyanoacetamides in the presence of sodium ethoxide in refluxing ethanol . This method yields the desired compound in good yields, ranging from 50% to 88% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones.

    Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Sodium Ethoxide: Used in the synthesis of the compound.

    Ethanol: Common solvent for the reactions.

    Cyanoacetamides: Reactants in the synthesis process.

Major Products Formed

The major products formed from these reactions include various substituted pyridones and pyridine derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. The amino and carbonitrile groups can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific biological context and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Eigenschaften

Molekularformel

C6H4BrN3O

Molekulargewicht

214.02 g/mol

IUPAC-Name

2-amino-5-bromo-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H4BrN3O/c7-4-1-3(2-8)5(9)10-6(4)11/h1H,(H3,9,10,11)

InChI-Schlüssel

XUBGGUQVXHJGAU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NC(=C1C#N)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.